molecular formula C9H7BrO3 B8764769 3-Bromo-2-oxo-3-phenylpropanoic acid

3-Bromo-2-oxo-3-phenylpropanoic acid

Cat. No.: B8764769
M. Wt: 243.05 g/mol
InChI Key: YDPRODUFXIHLIC-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-3-phenylpropanoic acid is a brominated aromatic compound with the molecular formula C₉H₇BrO₃ and a molecular weight of 243.05 g/mol . Its structure features a propanoic acid backbone with a ketone (oxo) group at position 2, and both a bromine atom and a phenyl group attached to position 3 (Figure 1). This unique substitution pattern creates steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-bromo-2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H7BrO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)

InChI Key

YDPRODUFXIHLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Position of the oxo group : The oxo group at C2 in the target compound enhances electrophilicity at C3, making it more reactive toward nucleophiles compared to the C3-oxo analog .
  • Steric effects : The simultaneous presence of bromine and phenyl groups at C3 in the target compound may hinder reactions requiring planar transition states.

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts electronic properties and solubility:

Compound Name Molecular Formula M. Wt. (g/mol) Phenyl Substituents Key Properties Reference
This compound C₉H₇BrO₃ 243.05 Unsubstituted phenyl ring Moderate polarity; no additional electron-withdrawing/donating groups
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 Br, OH, OMe at C3, C4, C5 Increased polarity due to -OH and -OMe; higher molecular weight
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 Br at C3, F at C2 (phenyl) Enhanced halogen interactions; no oxo group

Key Insights :

  • Electron-withdrawing groups: Fluorine in 3-(3-bromo-2-fluorophenyl)propanoic acid increases the acidity of the carboxylic acid group compared to the target compound .
  • Polarity: Hydroxyl and methoxy groups in 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid improve water solubility but may reduce stability under acidic conditions .

Physicochemical and Functional Comparisons

Property This compound 2-Bromo-2-methylpropanoic acid 3-(5-Bromo-2-methoxyphenyl)propanoic acid
Molecular Weight 243.05 167.01 245.07
Boiling Point Not reported 200°C (decomposes) Not reported
Solubility Likely soluble in organic solvents Soluble in alcohol, ether Soluble in DMSO, methanol
Reactivity Keto-enol tautomerism possible Stable under acidic conditions No tautomerism; esterification potential

Notable Trends:

  • The absence of an oxo group in 3-(5-bromo-2-methoxyphenyl)propanoic acid simplifies its synthetic modification (e.g., esterification) compared to the target compound .
  • 2-Bromo-2-methylpropanoic acid’s lower molecular weight and higher thermal stability make it suitable for industrial-scale reactions .

Preparation Methods

Bromine as the Brominating Agent

Bromine (Br₂) in acetic acid or ethyl acetate is a classical approach. The reaction typically proceeds under mild conditions (0–25°C) to minimize decarboxylation or over-bromination.

Procedure :

  • Dissolve 2-oxo-3-phenylpropanoic acid (1.0 equiv) in ethyl acetate.

  • Add bromine (1.1 equiv) dropwise under vigorous stirring.

  • Maintain the temperature at 0–5°C for 4–6 hours.

  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Data :

ParameterValue
Yield68–75%
Purity≥95% (HPLC)
Side ProductsDibrominated derivatives (<5%)

This method is cost-effective but requires careful handling of toxic bromine vapor.

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

NBS offers a safer alternative, generating succinimide as a benign byproduct. The reaction is conducted in anhydrous THF under reflux.

Procedure :

  • Suspend 2-oxo-3-phenylpropanoic acid (1.0 equiv) in THF.

  • Add NBS (1.05 equiv) and a catalytic amount of HBr (0.1 equiv).

  • Reflux for 8–12 hours.

  • Concentrate under vacuum and purify via column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield82–85%
Purity≥98% (NMR)
AdvantagesMinimal over-bromination

Alternative Synthetic Routes

Oxidation of 3-Bromo-3-phenylpropanoic Acid

3-Bromo-3-phenylpropanoic acid (CAS 228236) can be oxidized to introduce the ketone group. Potassium permanganate (KMnO₄) in acidic media is commonly employed.

Procedure :

  • Dissolve 3-bromo-3-phenylpropanoic acid (1.0 equiv) in aqueous H₂SO₄ (1 M).

  • Add KMnO₄ (1.2 equiv) portion-wise at 60°C.

  • Stir for 3 hours, filter, and extract with dichloromethane.

Key Data :

ParameterValue
Yield55–60%
ChallengesOver-oxidation to benzoic acid (~10%)

Friedel-Crafts Acylation Followed by Bromination

This two-step approach begins with Friedel-Crafts acylation of benzene to form 2-oxo-3-phenylpropanoic acid, followed by bromination.

Step 1: Friedel-Crafts Acylation

ReagentConditionsYield
Acetyl chlorideAlCl₃, 80°C, 6 hours78%

Step 2: Bromination
As described in Section 1.1.

Industrial-Scale Production

Continuous Flow Bromination

To enhance safety and efficiency, continuous flow reactors are employed for bromine-based syntheses.

Setup :

  • Tubular reactor (Teflon-coated, 50°C).

  • Residence time: 30 minutes.

  • In-line quenching with Na₂S₂O₃.

Advantages :

  • 95% conversion rate.

  • Reduced bromine waste.

Catalytic Bromination Using HBr-H₂O₂

Hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) generate bromine in situ, minimizing handling risks.

Procedure :

  • Mix 2-oxo-3-phenylpropanoic acid with 48% HBr.

  • Add 30% H₂O₂ dropwise at 40°C.

  • Stir for 2 hours and isolate via filtration.

Key Data :

ParameterValue
Yield70%
Purity92%

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Br₂ in ethyl acetate75%95%ModerateLow
NBS in THF85%98%HighHigh
HBr-H₂O₂70%92%HighModerate

Optimal Choice : NBS in THF balances yield and purity, though Br₂ remains preferred for large-scale production due to cost.

Challenges and Mitigation Strategies

Decarboxylation

The β-keto acid moiety is prone to decarboxylation under acidic or high-temperature conditions.

Solutions :

  • Maintain pH > 4 during reactions.

  • Use aprotic solvents (e.g., THF).

Diastereomer Formation

Bromination at the α-position can yield rac-3-bromo-2-oxo-3-phenylpropanoic acid.

Resolution :

  • Chiral column chromatography (cellulose triacetate).

  • Enantioselective synthesis using L-proline catalysts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-oxo-3-phenylpropanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A plausible route involves bromination of 2-oxo-3-phenylpropanoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. For related brominated compounds, thionyl chloride (SOCl₂) in carbon tetrachloride (CCl₄) has been used to activate carboxylic acid intermediates, achieving yields >80% . Optimization may include varying reaction temperatures (0–25°C), solvent polarity, and stoichiometric ratios of brominating agents. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), the α-keto carbonyl (δ ~190–200 ppm in 13C), and the bromine-coupled methylene group.
  • IR Spectroscopy : Confirm the α-keto carbonyl stretch (~1700–1750 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 257 (C₉H₇BrO₃⁺) and fragmentation patterns consistent with bromine loss .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis can resolve bond lengths and angles, as demonstrated for structurally similar brominated phenylpropanoic acids .

Q. What solvents and conditions are suitable for storing this compound to prevent degradation?

  • Methodological Answer : Store at 0–6°C in anhydrous conditions (e.g., desiccator with silica gel) to avoid hydrolysis of the α-keto and carboxylic acid groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are recommended for stock solutions, with stability tested via HPLC (C18 column, UV detection at 254 nm) over 72 hours .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the α-keto carbon, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). Kinetic studies using NMR or stopped-flow techniques can monitor adduct formation. For example, reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at pH 5–6 yields a hydrazone derivative, with progress tracked by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, logP) for this compound?

  • Methodological Answer :

  • Melting Point Variability : Compare purity assessments (HPLC >98%) across studies. Impurities like residual solvents or brominated byproducts (e.g., 4-bromo isomers) may depress melting points. Recrystallize samples repeatedly and validate via differential scanning calorimetry (DSC) .
  • logP Discrepancies : Use computational tools (e.g., XlogP3) to predict partition coefficients and compare with experimental shake-flask method (octanol/water system). Discrepancies >0.5 units suggest unaccounted ionization or solvent effects .

Q. What strategies are effective for optimizing enantioselective synthesis of chiral derivatives from this compound?

  • Methodological Answer : Employ asymmetric catalysis, such as chiral palladium complexes or organocatalysts (e.g., proline derivatives), to induce stereoselectivity during nucleophilic additions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). For example, L-proline-catalyzed aldol reactions with ketones achieve ee >90% under optimized conditions (20°C, THF solvent) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-validate with authentic standards : Compare with spectra of structurally validated compounds from NIST Chemistry WebBook or peer-reviewed studies .
  • Solvent/Temperature Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃) and temperature. Replicate conditions from literature or report deviations explicitly .
  • Dynamic Effects : Rotameric equilibria in solution (e.g., due to the α-keto group) may split peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals and confirm assignments .

Q. What computational methods are suitable for predicting the biological activity or metabolic pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites prone to metabolic oxidation .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro microsomal assays .
  • QSAR Modeling : Train models on brominated carboxylic acid datasets to estimate toxicity (e.g., LD50) or permeability (Caco-2 cell predictions) .

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